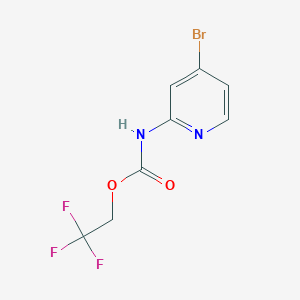

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate

CAS No.: 1873523-29-5

Cat. No.: VC7755901

Molecular Formula: C8H6BrF3N2O2

Molecular Weight: 299.047

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1873523-29-5 |

|---|---|

| Molecular Formula | C8H6BrF3N2O2 |

| Molecular Weight | 299.047 |

| IUPAC Name | 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C8H6BrF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) |

| Standard InChI Key | KRFLPIGISISMID-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Br)NC(=O)OCC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is inferred as C₈H₆BrF₃N₂O₂, with a theoretical molecular weight of 299.05 g/mol. Its structure consists of a pyridine ring substituted at position 2 with a carbamate group (-NH-C(O)-O-) and at position 4 with a bromine atom. The carbamate’s oxygen atom is further bonded to a 2,2,2-trifluoroethyl moiety (-CH₂CF₃), imparting significant electronegativity and lipophilicity to the molecule.

Structural Analysis

Key structural features include:

-

Pyridine Core: The aromatic heterocycle provides a planar framework conducive to π-π stacking interactions and hydrogen bonding.

-

Bromine Substituent: Positioned at the para position relative to the carbamate group, bromine enhances molecular polarizability and influences electronic distribution across the ring .

-

Trifluoroethyl Group: The -CF₃ group introduces strong electron-withdrawing effects, potentially altering reactivity and metabolic stability compared to non-fluorinated analogs.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₆BrF₃N₂O₂ |

| Molecular Weight | 299.05 g/mol |

| IUPAC Name | 2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate |

| SMILES | C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F |

| Key Functional Groups | Carbamate, Pyridine, Bromine, Trifluoroethyl |

Synthesis and Reaction Dynamics

The synthesis of this compound likely follows established carbamate formation protocols, analogous to methods reported for its 5-bromo isomer.

Synthetic Pathway

-

Starting Materials:

-

4-Bromopyridin-2-amine

-

2,2,2-Trifluoroethyl chloroformate

-

-

Reaction Mechanism:

-

The amine reacts with chloroformate under basic conditions (e.g., triethylamine or NaHCO₃), facilitating nucleophilic acyl substitution.

-

Deprotonation of the amine enhances its nucleophilicity, attacking the electrophilic carbonyl carbon of the chloroformate.

-

HCl byproduct is neutralized by the base, driving the reaction to completion.

-

Optimization Considerations

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

-

Solvent: Dichloromethane or THF is commonly used for their inertness and solubility properties.

-

Yield: Expected to range between 65–85%, comparable to analogous syntheses.

Comparative Analysis with Structural Analogs

The position of bromine substitution critically influences molecular behavior:

| Compound | Bromine Position | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate | 4 | 299.05 | Hypothesized enzyme inhibition |

| 2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate | 5 | 299.04 | Cytochrome P450 studies |

| 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate | 5 (with CH₃ at 6) | 313.07 | Pharmaceutical intermediate |

Electronic Effects: The 4-bromo substitution may enhance resonance stabilization of the pyridine ring compared to 5-bromo analogs, altering redox potentials and binding affinities.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves as a precursor in synthesizing kinase inhibitors or antimicrobial agents.

-

Material Science: Fluorinated carbamates contribute to hydrophobic coatings or liquid crystal formulations .

-

Analytical Chemistry: Potential use as a derivatization agent for mass spectrometry due to its ionization-enhancing groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume